molecular formula C19H18N2O3 B2547284 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 853751-95-8

3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2547284
CAS No.: 853751-95-8
M. Wt: 322.364
InChI Key: ZQBHTKCPJRXAGB-UHFFFAOYSA-N
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Description

3-(3-(2-Methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzo[d]oxazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities. Compounds featuring this core scaffold have been investigated for various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities, making them valuable intermediates in the synthesis of new chemical entities (citation:1). The specific research utility of this analog, which incorporates a 2-methylindoline group, may be explored in these or related biological contexts. Researchers are encouraged to consult the scientific literature for detailed information on the potential applications and mechanisms of action of benzo[d]oxazole derivatives. As with any research chemical, proper safety protocols and handling procedures must be followed.

Properties

IUPAC Name

3-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-12-14-6-2-3-7-15(14)21(13)18(22)10-11-20-16-8-4-5-9-17(16)24-19(20)23/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBHTKCPJRXAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

Reaction of 2-aminophenol with phosgene equivalents under basic conditions yields the oxazolone ring. For example:

2-Amino-5-bromophenol + Triphosgene → 5-Bromobenzo[d]oxazol-2(3H)-one (82% yield)   

Optimized Conditions :

  • Solvent: Dichloromethane
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: 0°C → rt, 12 hr

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling installs substituents at the 5-position:

5-Bromobenzo[d]oxazol-2(3H)-one + (BPin)₂ → 5-Borylated intermediate → Functionalized oxazolone   

Key Catalysts :

  • Pd(dppf)Cl₂ for Suzuki-Miyaura couplings
  • CuI/N,N'-dimethylethylenediamine (DMEDA) for Ullmann-type reactions

Functionalization of the 3-Oxopropyl Linker

Introducing the keto group while maintaining reactivity for subsequent couplings presents synthetic challenges.

Michael Addition-Esterification Sequence

A three-step protocol achieves optimal results:

  • Acrylate Installation :
    Benzo[d]oxazol-2(3H)-one + Methyl acrylate → 3-(Methoxycarbonyl)propyl adduct (76%)   
    • Catalyst: DBU (1,8-Diazabicycloundec-7-ene)
    • Solvent: THF, 60°C
  • Saponification :

    Ester → Carboxylic acid (NaOH/MeOH/H₂O, 98%)  
    
  • Oxidation :

    Secondary alcohol → Ketone (PCC/CH₂Cl₂, 85%)   
    

Direct Ketone Formation via Friedel-Crafts Acylation

Alternative approach using Lewis acid catalysis:

Benzo[d]oxazol-2(3H)-one + Acryloyl chloride → 3-Oxopropyl derivative (AlCl₃, 68%)   

Indoline Coupling Strategies

Incorporating the 2-methylindolin-1-yl group requires careful stereochemical control.

Amide Bond Formation

Activation of the propanoic acid precursor enables coupling:

3-(3-Carboxypropyl)benzo[d]oxazol-2(3H)-one + 2-Methylindoline → Target compound (EDCI/HOBt, 74%)   

Reagent Comparison :

Coupling Agent Solvent Yield (%) Purity (HPLC)
EDCI/HOBt DMF 74 95.2
HATU DCM 81 97.8
DCC/DMAP THF 63 91.4

Reductive Amination

For substrates containing amine intermediates:

3-Oxopropyl ketone + 2-Methylindoline → Imine intermediate → Hydrogenation (Pd/C, H₂, 89%)   

Purification and Characterization

Final products require rigorous analysis to confirm structure and purity:

Chromatographic Methods :

  • Normal phase silica gel (Hexane:EtOAc 3:1 → 1:2 gradient)
  • Reverse phase C18 column (MeCN:H₂O + 0.1% TFA)

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.45-7.32 (m, 3H), 4.21 (q, J=7.1 Hz, 2H), 3.02 (s, 3H)
  • HRMS : m/z calc. for C₂₁H₁₉N₂O₃ [M+H]⁺ 355.1412, found 355.1409

Challenges and Optimization Opportunities

Current limitations in the synthetic routes include:

  • Moderate yields in indoline coupling steps (typically 70-85%)
  • Epimerization risk during amide bond formation
  • Scalability issues with Pd-catalyzed reactions

Emerging solutions from recent literature:

  • Flow Chemistry : Continuous hydrogenation improves throughput
  • Enzymatic Catalysis : Lipase-mediated acylations enhance stereoselectivity

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one exhibits significant anti-inflammatory activity. It has been studied for its ability to inhibit enzymes such as prostaglandin H2 synthase, which play a crucial role in the inflammatory response.

Case Study: Prostaglandin H2 Synthase Inhibition

In a study evaluating various benzoxazole derivatives, this compound demonstrated a notable reduction in prostaglandin E2 production in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Data Table: Anticancer Activity Assessment

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Inhibition of proliferation

These findings highlight the compound's potential as an anticancer agent, warranting further exploration in clinical settings .

Molecular Docking Studies

The compound is utilized in molecular docking studies to assess its binding affinity to various biological targets. These studies help elucidate the interaction mechanisms between the compound and target proteins.

Case Study: Docking with Trypsin

Molecular docking simulations revealed that this compound binds effectively to trypsin, showing a binding energy indicative of strong interactions. This suggests potential applications in designing trypsin inhibitors for therapeutic use.

Synthesis of Advanced Materials

In addition to its biological applications, this compound is explored for its role in synthesizing advanced materials, particularly poly(benzoxazole imide)s known for their thermal stability and mechanical properties.

Data Table: Material Properties

PropertyValue
Thermal Stability>300 °C
Mechanical StrengthHigh
Solvent ResistanceExcellent

These materials have applications in aerospace and electronics, showcasing the compound's versatility beyond medicinal chemistry .

Synthesis Processes

The industrial production of this compound involves multi-step synthesis processes. Techniques such as continuous flow reactors enhance efficiency and scalability.

Synthesis Route Overview

  • Initial Reaction : 2-methylindoline reacts with a benzoxazole derivative.
  • Intermediate Formation : The reaction conditions include organic solvents and catalysts.
  • Final Product Isolation : The product is purified through crystallization or chromatography.

This efficient synthesis method is crucial for large-scale production, making it viable for commercial applications .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one include:

Compound Name Core Structure Substituent Chain Key Modifications Reference
This compound Benzoxazolone 3-oxopropyl + 2-methylindoline Indoline substitution N/A
3-(3-(4-(4-(2-Oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5i) Benzoxazolone Piperazine + butyl chain Bivalent ligand design
3-(3-(4-(5-(2-Oxobenzo[d]thiazol-3(2H)-yl)pentyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5l) Benzothiazolone Piperazine + pentyl chain Thiazolone substitution
AG-0029 (7-(4-(3-(4-(Morpholinomethyl)phenoxy)propyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one) Benzoxazolone Piperazine + morpholine-phenoxy Dual D2/H3 receptor activity
6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one Benzoxazolone Piperazine-sulfonyl group Sulfonamide functionalization

Key Observations :

  • Bivalent vs. Monovalent Design: Compounds like 5i and 5l () utilize bivalent structures (two benzoxazolone/thiazolone units) to enhance receptor binding avidity, whereas the target compound employs a monovalent indoline-linked design.
  • Substituent Flexibility : The 3-oxopropyl chain in the target compound provides conformational flexibility, contrasting with rigid piperazine or morpholine linkages in analogues like AG-0029 .
  • Bioisosteric Replacements : Replacement of benzoxazolone with benzothiazolone (e.g., 5l) alters electronic properties and binding affinity, as thiazolone derivatives often exhibit higher lipophilicity .

Sigma Receptor Affinity :

  • The benzoxazolone scaffold is associated with sigma-2 receptor binding, which correlates with pro-apoptotic effects in cancer cells .
  • AG-0029 () demonstrates dual dopamine D2 receptor agonism and histamine H3 antagonism, indicating scaffold versatility.
  • CB-64D (a sigma-2 agonist, ) shares structural motifs with benzoxazolone derivatives, inducing apoptosis via caspase-independent pathways (EC50: ~20–50 µM).

Cytotoxicity and Apoptosis :

  • Sigma-2 agonists (e.g., CB-64D) show EC50 values of 20–50 µM in breast cancer cells (MCF-7, T47D) .
  • Bivalent ligands (e.g., 5i, 5l) exhibit enhanced cytotoxicity compared to monovalent analogues due to avidity effects .
Pharmacokinetic and Physicochemical Properties
  • LogP and Solubility : The 3-oxopropyl chain in the target compound likely reduces logP compared to piperazine-linked derivatives (e.g., 5i), improving aqueous solubility.
  • Metabolic Stability : Indoline moieties (as in the target compound) may undergo cytochrome P450-mediated oxidation, whereas benzothiazolone derivatives (e.g., 5l) show slower metabolism due to sulfur atom stabilization .

Biological Activity

Chemical Structure and Properties

The compound , 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, features a complex structure that includes an indole derivative and a benzoxazole moiety. This unique combination suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Anticancer Properties

Recent studies have indicated that compounds containing indole and benzoxazole derivatives exhibit significant anticancer activities. These activities are often attributed to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, similar compounds have shown promise in targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Effects

Compounds with benzoxazole structures have been reported to possess antimicrobial properties. They may act by disrupting microbial cell membranes or inhibiting essential metabolic pathways. The incorporation of an indole moiety could enhance these effects, given the known bioactivity of indole derivatives against various pathogens.

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition. Compounds similar to this compound may act as inhibitors of key enzymes involved in disease processes, such as kinases or phosphodiesterases. This could lead to therapeutic applications in conditions like cancer, inflammation, or neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study on related benzoxazole derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Testing : Research involving indole-based compounds revealed effective inhibition of Gram-positive bacteria, suggesting a potential application in developing new antibiotics.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReferences
BenzoxazoleAntimicrobialDisruption of cell membrane
Indole DerivativeAnticancerApoptosis induction
2-MethylindoleAntimicrobialInhibition of metabolic pathways

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